molecular formula C18H17FS B1610166 SULINDAC INTERMEDIATE CAS No. 41201-60-9

SULINDAC INTERMEDIATE

カタログ番号: B1610166
CAS番号: 41201-60-9
分子量: 284.4 g/mol
InChIキー: VNULXPFFMUXOBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SULINDAC INTERMEDIATE is a synthetic organic compound with the molecular formula C18H17FS. It is characterized by the presence of a fluorine atom, a methyl group, and a p-methylthiobenzyl group attached to an indene core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

準備方法

The synthesis of SULINDAC INTERMEDIATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindene and p-methylthiobenzyl chloride.

    Substitution Reaction: The p-methylthiobenzyl group is introduced via a nucleophilic substitution reaction, where p-methylthiobenzyl chloride reacts with the fluorinated indene derivative under basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

化学反応の分析

a) Condensation of 6-Fluoro-2-Methylindanone with Cyanoacetic Acid

The intermediate 6-fluoro-2-methylindanone undergoes condensation with cyanoacetic acid in aromatic hydrocarbon solvents (e.g., toluene) catalyzed by ammonium acetate. This reaction yields 5-fluoro-2-methyl-3-indene acetic acid after hydrolysis.

ParameterConditions/ValuesSource
SolventAromatic hydrocarbon (toluene)
CatalystAmmonium acetate (5–20% w/w)
Molar Ratio (Indanone:Cyanoacetic Acid)1.40–1.95:1
Hydrolysis AgentNaOH/KOH (10–20% aqueous) + methanol/ethanol

Mechanism : The reaction proceeds via nucleophilic attack of the enolate of cyanoacetic acid on the carbonyl group of the indanone, followed by dehydration and hydrolysis .

b) Friedel-Crafts Acylation for Cyclization

Cyclization of 3-(4-fluorophenyl)-2-methylpropionic acid to 6-fluoro-2-methylindanone employs polyphosphoric acid (PPA) or anhydrous ZnCl₂/AlCl₃ as catalysts.

ParameterConditions/ValuesSource
CatalystPolyphosphoric acid (PPA)
Temperature80–120°C
Yield85–92%

Byproduct Management : PPA generates phosphorus-containing wastewater, necessitating post-reaction neutralization .

a) Sulfide Metabolite Formation

Sulindac (prodrug) is reversibly reduced to its active metabolite sulindac sulfide via hepatic enzymes.

ParameterConditions/ValuesSource
Reduction AgentLiver reductases
BioactivityCOX-1/COX-2 inhibition (EC₅₀ = 0.02 μM)

Mechanism : The sulfoxide group undergoes stereospecific reduction to a sulfide, enhancing COX inhibitory activity .

b) Oxidation to Sulfone Metabolite

Irreversible oxidation of sulindac yields sulindac sulfone , a pharmacologically inactive metabolite.

ParameterConditions/ValuesSource
Oxidizing AgentHepatic cytochrome P450
Biological RoleNo COX inhibition

Photolytic Degradation

Sulindac intermediates undergo UV-induced degradation via Z-to-E isomerization and oxidative cleavage:

ReactionConditions/OutcomesSource
Z-E IsomerizationUV-A/UV-B irradiation, pH 2–7
Oxidative CleavageFormation of indene-acetic acid derivatives

Kinetics : Degradation follows pseudo-first-order kinetics under UV-B, with faster rates at acidic pH .

a) Enterohepatic Recirculation

Sulindac and its sulfone metabolite undergo extensive enterohepatic recirculation, while the sulfide metabolite exhibits limited reabsorption .

b) Environmental Persistence

Sulindac intermediates degrade in aquatic environments via:

  • Hydrolysis : pH-dependent cleavage of ester groups.

  • Photolysis : UV-mediated isomerization and fragmentation .

Comparative Analysis of Synthetic Routes

The patented method (CN100412057C) avoids Pd-catalyzed hydrogenation and expensive oxidants (e.g., NaIO₄), offering cost and yield advantages over traditional routes :

ParameterTraditional MethodPatented Method
CatalystsPd/C, polyphosphoric acidAmmonium acetate, PPA
OxidantNaIO₄H₂O₂/organic peracids
Yield (Final Step)65–70%

科学的研究の応用

Chemopreventive Applications

Sulindac has been extensively studied for its chemopreventive effects, particularly in colorectal cancer. Research indicates that sulindac and its metabolites can significantly reduce the incidence of adenomatous polyps in familial adenomatous polyposis (FAP) patients.

Case Studies and Findings

  • A randomized controlled trial demonstrated that patients treated with sulindac (300 mg/day) showed a 44% reduction in the mean number of polyps after nine months compared to placebo .
  • Another study involving FAP patients reported a significant decrease in polyp size and number after treatment with sulindac .

Synthesis of Novel Compounds

The intermediates of sulindac, such as 5-fluoro-2-methyl-3-indene acetic acid and its ethyl ester derivatives, have been synthesized for use in creating new sulindac analogues with enhanced therapeutic properties.

Key Intermediates

  • 5-Fluoro-2-methyl-3-indene acetic acid : This compound has shown promise in synthesizing analogues with antitumor activity, such as K-80001, K-80002, and K-80003 . These compounds exhibit potential efficacy against various cancer models.

Experimental Evidence

  • In studies on lung inflammation models, sulindac inhibited NF-κB transcriptional activity and decreased IL-8 secretion through a COX-independent mechanism .
  • Another study highlighted sulindac's ability to induce autophagic apoptosis selectively in GABAergic neurons, suggesting potential neuroprotective applications .

Comparative Bioavailability Studies

Research comparing the bioavailability of sulindac in different formulations (capsules vs. tablets) has implications for optimizing dosing regimens in clinical settings. The findings suggest that capsules may provide a more consistent absorption profile than tablets .

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemopreventionReduces polyp formation in FAP patients44% reduction in polyp number with 300 mg/day
Novel Compound SynthesisDevelopment of new analogues with enhanced propertiesK-80001, K-80002, K-80003 show antitumor activity
Mechanism StudiesInhibition of NF-κB and IL-8 secretionCOX-independent effects observed
BioavailabilityComparison between different formulationsCapsules show better absorption than tablets

作用機序

The mechanism of action of SULINDAC INTERMEDIATE involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and the p-methylthiobenzyl group play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The compound may exert its effects through inhibition or activation of specific biochemical pathways, leading to the desired biological outcomes.

類似化合物との比較

SULINDAC INTERMEDIATE can be compared with other similar compounds, such as:

    2-methyl-3-(p-methylthiobenzyl)-1H-indene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    6-chloro-2-methyl-3-(p-methylthiobenzyl)-1H-indene: Contains a chlorine atom instead of fluorine, leading to variations in its chemical and physical properties.

    6-fluoro-2-methyl-3-(p-methylbenzyl)-1H-indene: Lacks the sulfur atom in the p-methylthiobenzyl group, which may affect its overall stability and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

生物活性

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its potential chemopreventive effects in colorectal cancer. The compound undergoes extensive metabolism, primarily converting into its active sulfide metabolite, which is responsible for its biological activity. This article delves into the biological activity of sulindac intermediate, focusing on its mechanisms, efficacy in various conditions, and relevant case studies.

Sulindac exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The active sulfide metabolite of sulindac has been shown to have a significantly lower EC50 value (0.02 μM) for COX inhibition compared to the parent compound . This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

Enterohepatic Circulation

Sulindac and its metabolites undergo enterohepatic circulation, which enhances the bioavailability of the active sulfide form. This process allows for sustained therapeutic levels while potentially minimizing gastrointestinal side effects commonly associated with other NSAIDs .

Colorectal Cancer Chemoprevention

Numerous studies have established sulindac's role in colorectal cancer prevention. A randomized controlled trial involving familial adenomatous polyposis (FAP) patients demonstrated that treatment with sulindac significantly reduced the number and size of colorectal polyps . Specifically, after nine months of treatment, there was a 44% decrease in the mean number of polyps (p = 0.014) and a 35% reduction in their diameter (p = 0.026) .

Table 1: Summary of Clinical Trials on Sulindac for Colorectal Cancer Prevention

Study ReferencePopulationTreatment DurationOutcome
Giardiello et al. (1993)FAP patients9 months44% reduction in polyp number
Alberts et al. (1995)Fischer 344 rats31 weeks27% reduction in colon tumors

Neurobiological Effects

Recent research has highlighted sulindac's neurobiological effects, particularly its ability to induce apoptosis in GABAergic neurons in zebrafish models. This study revealed that sulindac exposure led to hyperactivity and significant neuronal apoptosis, mediated through autophagy pathways . The findings suggest a complex interaction between sulindac's anti-inflammatory properties and potential neurotoxic effects.

Other Therapeutic Applications

Sulindac has also shown promise in treating various inflammatory conditions beyond colorectal cancer. It has been investigated for its effects on lithium levels in patients with bipolar disorder, showing a sparing effect that could allow for safer NSAID use alongside lithium therapy . Furthermore, sulindac's efficacy as an adjuvant therapy in breast cancer has been documented, demonstrating significant tumor reduction in murine models .

Case Study: Familial Adenomatous Polyposis (FAP)

In a notable case study involving FAP patients treated with sulindac, results indicated a marked regression of polyps upon resuming treatment after a cessation period. This emphasizes the drug's potential as a long-term management strategy for individuals at high risk of colorectal cancer due to genetic predispositions .

Case Study: Lithium Interaction

Another case study examined the interaction between sulindac and lithium therapy in six patients aged 50-60 years. Results showed that sulindac did not significantly elevate lithium levels, suggesting it may be a safer alternative to other NSAIDs for patients requiring lithium treatment .

特性

IUPAC Name

6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methyl]-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FS/c1-12-9-14-11-15(19)5-8-17(14)18(12)10-13-3-6-16(20-2)7-4-13/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNULXPFFMUXOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1)C=C(C=C2)F)CC3=CC=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464858
Record name 6-Fluoro-2-methyl-3-{[4-(methylsulfanyl)phenyl]methyl}-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41201-60-9
Record name 6-Fluoro-2-methyl-3-[[4-(methylthio)phenyl]methyl]-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41201-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methyl-3-{[4-(methylsulfanyl)phenyl]methyl}-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SULINDAC INTERMEDIATE
Reactant of Route 2
SULINDAC INTERMEDIATE
Reactant of Route 3
SULINDAC INTERMEDIATE
Reactant of Route 4
Reactant of Route 4
SULINDAC INTERMEDIATE
Reactant of Route 5
Reactant of Route 5
SULINDAC INTERMEDIATE
Reactant of Route 6
SULINDAC INTERMEDIATE

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。